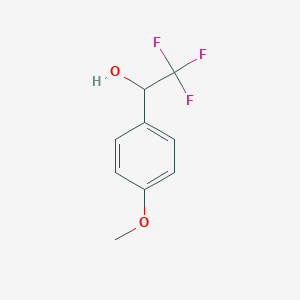

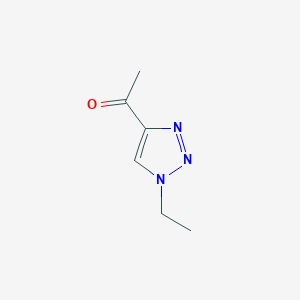

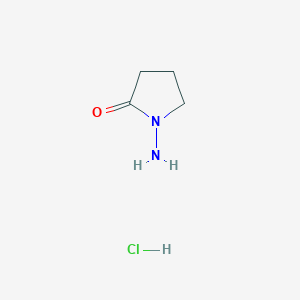

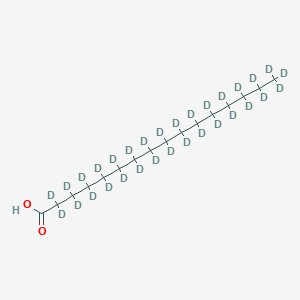

![molecular formula C11H14N2O2 B154806 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate CAS No. 137676-51-8](/img/structure/B154806.png)

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Wirkmechanismus

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator and plays a key role in regulating various physiological and pathological processes. By blocking the adenosine A1 receptor, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can modulate the activity of various neurotransmitters and signaling pathways, leading to a wide range of physiological and pharmacological effects.

Biochemische Und Physiologische Effekte

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate, and can affect the release of various hormones, including cortisol and insulin. It can also affect the activity of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. In addition, it can modulate the activity of various ion channels, including the L-type calcium channel and the inward rectifier potassium channel.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of adenosine signaling. It is also relatively stable and easy to handle, which makes it suitable for use in various experimental systems. However, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate also has some limitations. It has poor solubility in water, which can limit its use in certain experimental systems. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate. One direction is to study its effects on various physiological and pathological processes in vivo, using animal models of disease. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor, which could have therapeutic potential for various diseases. Finally, it would be interesting to study the effects of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate on other adenosine receptors, such as the A2A receptor, which could provide new insights into the role of adenosine signaling in various physiological and pathological processes.

Synthesemethoden

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be synthesized by the reaction of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate with 3-amino-5-bromocyclopenta[c]pyridine-6-carboxylic acid ethyl ester in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and a cyclization reaction to form the desired product.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, ischemic stroke, and cardiac arrhythmias. It has also been used to study the effects of adenosine on sleep, memory, and learning.

Eigenschaften

CAS-Nummer |

137676-51-8 |

|---|---|

Produktname |

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |

Molekularformel |

C11H14N2O2 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-8-5-3-4-7(8)6-13-10(9)12/h6H,2-5H2,1H3,(H2,12,13) |

InChI-Schlüssel |

HRVQVXCPHVRJIK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C2CCCC2=CN=C1N |

Kanonische SMILES |

CCOC(=O)C1=C2CCCC2=CN=C1N |

Synonyme |

5H-Cyclopenta[c]pyridine-4-carboxylicacid,3-amino-6,7-dihydro-,ethylester(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.